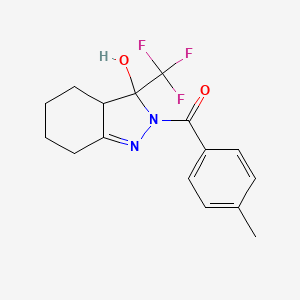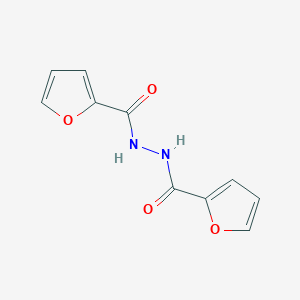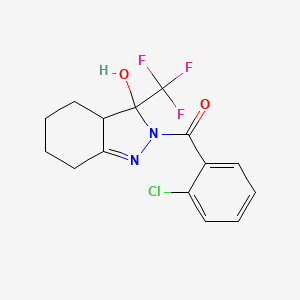![molecular formula C15H12ClN3O4 B3888647 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3888647.png)
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide
Overview
Description
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. CNB-001 has been extensively researched for its mechanism of action, biochemical and physiological effects, and future directions for its application in scientific research.
Mechanism of Action
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide exerts its effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It also inhibits the activity of GSK-3β, which is involved in the formation of amyloid beta plaques in Alzheimer's disease. This compound has also been shown to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as BDNF, which promote the survival and growth of neurons. It also reduces the levels of pro-inflammatory cytokines such as TNF-α, which are involved in neuroinflammation. This compound has also been shown to increase the levels of antioxidants such as glutathione, which protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly in the brain. It also has a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in treating certain neurological disorders.
Future Directions
There are several future directions for the application of 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide in scientific research. One potential area of research is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy. Finally, the development of novel drug delivery systems for this compound may also enhance its therapeutic potential.
Scientific Research Applications
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide has shown potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In traumatic brain injury, this compound has been shown to reduce neuronal damage and improve neurological function.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-5-1-10(2-6-12)9-14(17)18-23-15(20)11-3-7-13(8-4-11)19(21)22/h1-8H,9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCORWMYOJZVSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3888573.png)
![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)
![4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)
![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)


![N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3888610.png)
![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![1'-(2-quinolinylmethylene)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3888620.png)
![4-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888636.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3888654.png)
![N'-[(3-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888662.png)